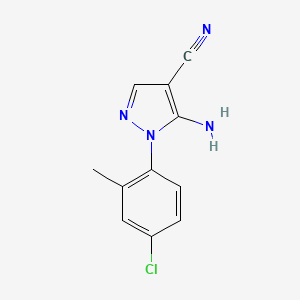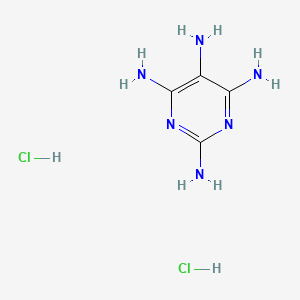![molecular formula C8H6Cl2O2 B1313971 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 67471-04-9](/img/structure/B1313971.png)
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine
Overview
Description
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound with the CAS Number: 67471-04-9 . It has a molecular weight of 205.04 and is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 6,7-dichloro-2,3-dihydro-1,4-benzodioxine . The InChI code is 1S/C8H6Cl2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2 .Physical And Chemical Properties Analysis
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine is a solid . It has a molecular weight of 205.04 .Scientific Research Applications
Synthesis and Chemical Properties
New Synthetic Methods : Gabriele et al. (2006) developed a novel synthesis for 2,3-dihydrobenzo[1,4]dioxine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This method showed significant stereoselectivity, producing Z isomers preferentially or exclusively, as confirmed by X-ray diffraction analysis (Gabriele et al., 2006).
Computational and Antibacterial Studies : Shinde et al. (2021) reported on the synthesis, computational analysis, and antibacterial/antifungal investigation of tri-fluorinated chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one. The study combined experimental and computational approaches to demonstrate these compounds' potential in antimicrobial applications (Shinde, Adole, & Jagdale, 2021).
Biological Applications
Antimicrobial Activity : The work by Shinde et al. (2021) extends to the exploration of the antimicrobial efficacy of novel compounds, highlighting the relevance of 2,3-dihydrobenzo[b][1,4]dioxine derivatives in combating microbial resistance. The detailed computational and experimental analysis sheds light on their mechanism of action and potential for therapeutic use (Shinde, Adole, & Jagdale, 2021).
Material Science and Catalysis
Catalytic Applications : Liu et al. (2013) explored spiroketals derived from Pestalotiopsis fici, presenting a biosynthetic hypothesis involving Diels-Alder reaction cascades. This research demonstrates the potential of chlorinated 2,3-dihydrobenzo[b][1,4]dioxine derivatives in synthesizing novel molecular structures with possible applications in catalysis and material science (Liu et al., 2013).
properties
IUPAC Name |
6,7-dichloro-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRYWCWCCLEHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2O1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496352 | |
| Record name | 6,7-Dichloro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine | |
CAS RN |
67471-04-9 | |
| Record name | 6,7-Dichloro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

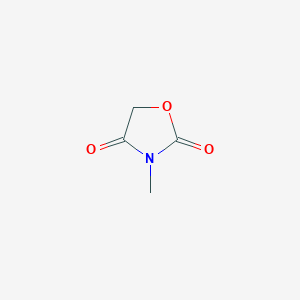
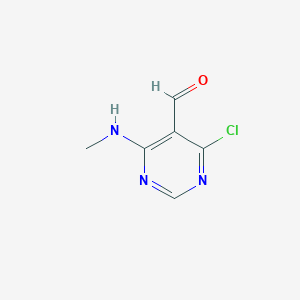


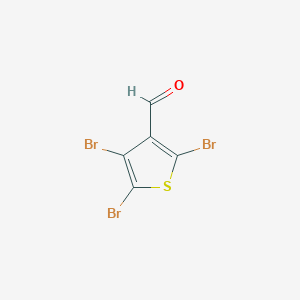

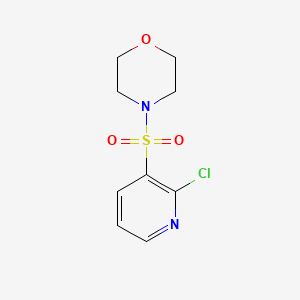
![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)




